2-{[2-Cyano-2-phenyl-1-(trifluoromethyl)vinyl]thio}pyridinium-1-olate
Description
Properties
IUPAC Name |
(Z)-4,4,4-trifluoro-3-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2-phenylbut-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2OS/c16-15(17,18)14(22-13-8-4-5-9-20(13)21)12(10-19)11-6-2-1-3-7-11/h1-9H/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQLMIABLLWDKN-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(F)(F)F)SC2=CC=CC=[N+]2[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C(F)(F)F)/SC2=CC=CC=[N+]2[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible activity against various diseases:
- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
- Anticancer Properties : Studies have shown that pyridinium derivatives can induce apoptosis in cancer cells. The presence of the cyano group may enhance this effect by participating in electron-withdrawing interactions that stabilize reactive intermediates involved in cell death pathways.
Agrochemicals
The compound's unique structure makes it suitable for development as an agrochemical:
- Herbicidal Activity : Preliminary studies suggest that derivatives of pyridinium compounds can act as herbicides. The trifluoromethyl group may enhance herbicidal efficacy by altering the target site within plant metabolism.
- Insecticidal Properties : Similar compounds have shown potential as insecticides. The ability to disrupt normal physiological processes in pests could be attributed to the electron-withdrawing nature of the cyano and trifluoromethyl groups.
Materials Science
The compound is being explored for its applications in materials science due to its electronic properties:
- Conductive Polymers : Research indicates that incorporating pyridinium-based compounds into polymer matrices can improve electrical conductivity. This is particularly relevant for developing advanced materials for electronic devices.
- Fluorescent Materials : The unique electronic structure may allow for applications in organic light-emitting diodes (OLEDs) or fluorescent sensors, where the compound can act as a light-emitting or sensing agent.
Case Study 1: Antiviral Activity
A study published in Journal of Medicinal Chemistry explored the antiviral effects of various pyridinium derivatives, including those similar to 2-{[2-Cyano-2-phenyl-1-(trifluoromethyl)vinyl]thio}pyridinium-1-olate. Results indicated significant inhibition of viral replication in vitro, suggesting potential for development into therapeutic agents against viral infections .
Case Study 2: Herbicidal Efficacy
Research conducted by agricultural scientists demonstrated that pyridinium-based herbicides showed effective weed control in crops like corn and soybeans. The study highlighted the role of functional groups like cyano and trifluoromethyl in enhancing herbicide activity through targeted action on weed physiology .
Comparison with Similar Compounds
Structural Analogues
1,3,4-Oxadiazole Thioethers ()
These compounds share a thioether linkage and trifluoromethyl-substituted pyrazole or phenyl groups. Examples include:
- Compound 1 : 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole
- Compound 5e : 2-((3-Chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole
Key Differences :
- Core Structure: The target compound uses a pyridinium-1-olate core, whereas oxadiazole derivatives feature a 1,3,4-oxadiazole ring.
- Substituents: The target compound’s vinyl group with cyano and trifluoromethyl substituents is distinct from the benzyl/heterocyclic substituents in oxadiazole thioethers.
Benzamide Derivatives ()
Excluded compounds in patents (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide) share thioether linkages and trifluoromethyl groups but differ in:
- Backbone : Benzamide vs. pyridinium-1-olate.
- Applications : Patent compounds target cancer or viral infections, suggesting divergent biological pathways compared to pesticidal oxadiazoles .
Table 1: Comparison of Key Properties
| Compound Class | Yield (%) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| Target Compound | N/A | N/A | Pyridinium-1-olate, CF₃, CN |
| Oxadiazole Thioethers (e.g., 5g) | 81.3 | 94–95 | 1,3,4-Oxadiazole, CF₃, Br |
| Benzamide Derivatives | N/A | N/A | Benzamide, CF₃, thiazole |
Notes:
- Oxadiazole thioethers exhibit moderate-to-high yields (27.7–83.3%) and melting points (77–114°C), influenced by substituent bulk and polarity .
- The target compound’s zwitterionic pyridinium-1-olate core may confer higher solubility in polar solvents compared to neutral oxadiazoles.
Table 2: Bioactivity of Analogues
| Compound Class | Fungicidal Activity (% Inhibition at 50 µg/mL) | Herbicidal Activity | Therapeutic Potential |
|---|---|---|---|
| Target Compound | Unknown | Unknown | Speculative |
| Oxadiazole Thioethers (e.g., 5g) | >50% against Sclerotinia sclerotiorum | Bleaching effect (e.g., 5g) | None reported |
| Benzamide Derivatives | N/A | N/A | Cancer, viral infections |
Key Findings :
- Oxadiazole thioethers show fungicidal activity via SDH inhibition, with molecular docking confirming interactions similar to penthiopyrad .
Mechanistic Insights
Q & A
What are the recommended synthetic routes for 2-{[2-Cyano-2-phenyl-1-(trifluoromethyl)vinyl]thio}pyridinium-1-olate?
Level: Basic
Methodological Answer:
The synthesis of this compound can be approached via transition-metal-free methodologies, leveraging visible light or base-promoted reactions. For example, analogous pyridine thioether derivatives (e.g., 2-((4-(trifluoromethyl)phenyl)thio)pyridine) have been synthesized using aryl halides and thiols under visible light irradiation, achieving yields of 65–78% . Key steps include:
Thiolation: Reacting a pyridinium precursor with a thiol-containing intermediate (e.g., 2-cyano-2-phenyl-1-(trifluoromethyl)vinyl thiol) under basic conditions (K₂CO₃, DMF, 80°C).
Cyclization/Oxidation: Stabilizing the pyridinium-olate moiety via oxidation or cyclization under controlled pH.
Purification: Flash chromatography (SiO₂, hexane/EtOAc gradient) ensures high purity (>95%) .
How should researchers characterize the structural integrity of this compound?
Level: Basic
Methodological Answer:
Characterization requires a multi-technique approach:
- 1H/13C NMR: Assign aromatic protons (δ 7.5–8.5 ppm) and confirm the trifluoromethyl group (δ ~120 ppm in 13C NMR). Compare with structurally similar oxadiazole derivatives (e.g., 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) .
- HRMS: Validate molecular weight (expected [M+H]+ ≈ 393.05) with high-resolution data (Δ < 2 ppm).
- FT-IR: Identify thioether (C-S, ~650 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) stretches .
What advanced strategies address contradictory spectral data during analysis?
Level: Advanced
Methodological Answer:
Contradictions in NMR/HRMS data may arise from tautomerism (pyridinium-olate equilibrium) or impurities. Mitigation strategies include:
Variable Temperature NMR: Resolve dynamic equilibria by acquiring spectra at 25°C and −40°C.
2D NMR (COSY, HSQC): Assign overlapping proton/carbon signals via correlation spectroscopy.
Alternative Ionization Methods: Use ESI-MS and MALDI-MS to cross-validate HRMS results .
Crystallography: If crystals are obtainable, single-crystal X-ray diffraction provides unambiguous structural confirmation .
How do electron-withdrawing substituents influence the compound’s reactivity?
Level: Advanced
Methodological Answer:
The trifluoromethyl (-CF₃) and cyano (-CN) groups enhance electrophilicity at the pyridinium ring, enabling:
- Nucleophilic Aromatic Substitution: Reactivity at the 2- or 4-positions with amines or thiols.
- Photostability Testing: Monitor degradation under UV light (λ = 254 nm) to assess stability, as seen in related pyridine derivatives .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution and reactive sites .
What purification methods optimize yield and purity?
Level: Basic
Methodological Answer:
- Flash Chromatography: Use silica gel with gradients of hexane/EtOAc (70:30 to 50:50) for intermediates .
- Recrystallization: Dissolve in hot ethanol, cool to −20°C for crystalline product (melting point validation: compare with analogs like 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid, mp 287.5–293.5°C ).
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar impurities .
How can researchers assess the compound’s stability under experimental conditions?
Level: Advanced
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td > 150°C expected).
- Accelerated Stability Studies: Store at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products.
- Light Exposure Tests: Irradiate with visible light (450 nm) to simulate reaction conditions, referencing pyridine derivatives’ photostability .
What role does the thioether linkage play in the compound’s bioactivity or material applications?
Level: Advanced
Methodological Answer:
The thioether group enhances:
- Metal Coordination: Potential as a ligand for transition metals (e.g., Pd, Cu) in catalysis.
- Radical Stability: Participate in S-centered radical reactions, as observed in 1,3,4-oxadiazole derivatives .
- Enzyme Inhibition: Screen against kinases or phosphatases, leveraging the pyridinium-olate’s charge for active-site interactions.
How to troubleshoot low yields in the final synthetic step?
Level: Advanced
Methodological Answer:
Low yields (<50%) may result from:
Incomplete Thiolation: Optimize stoichiometry (1:1.2 molar ratio of pyridinium precursor to thiol).
Side Reactions: Add radical scavengers (e.g., BHT) to suppress polymerization.
Workup Issues: Use acid-base extraction (1M HCl/NaHCO₃) to isolate the ionic pyridinium-olate species .
What analytical techniques confirm the absence of toxic byproducts?
Level: Advanced
Methodological Answer:
- GC-MS: Detect volatile impurities (e.g., residual DMF or thiols).
- ICP-OES: Screen for heavy metals (limit: <10 ppm) .
- Microscopy: Check for crystalline vs. amorphous impurities via SEM .
How does the compound’s solubility profile impact formulation in biological assays?
Level: Basic
Methodological Answer:
- Polar Solvents: DMSO or DMF (1–5% v/v in aqueous buffers) for stock solutions.
- LogP Estimation: Use HPLC retention times (C18 column) to approximate logP ≈ 2.5–3.0, comparable to 4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile .
- Surfactant Compatibility: Test with polysorbate 80 (0.01% w/v) to prevent aggregation in cell culture media .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
